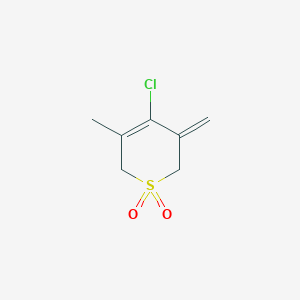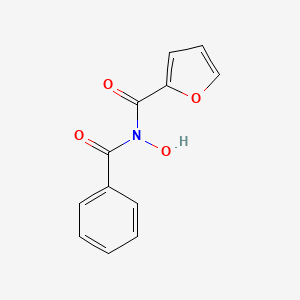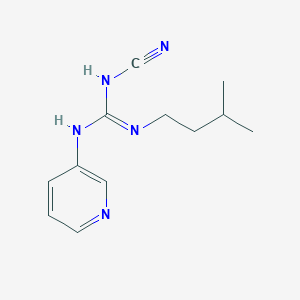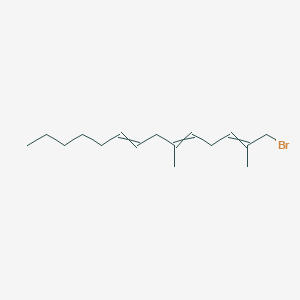
Barium;lead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium and lead are both heavy metals with significant industrial and scientific applications. Barium is a soft, silvery alkaline earth metal, while lead is a dense, malleable metal. When combined, these elements form various compounds that exhibit unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Barium and lead compounds can be synthesized through various methods. One common method is the solid-state reaction, where barium carbonate and lead oxide are heated together at high temperatures to form barium lead oxide. Another method involves the ceramic method, where barium and lead salts are mixed and calcined at high temperatures to form the desired compound .
Industrial Production Methods
Industrial production of barium and lead compounds often involves the reduction of their respective oxides with carbon or other reducing agents. For example, barium oxide can be produced by heating barium carbonate with coke, while lead oxide can be reduced using carbon to produce metallic lead .
Análisis De Reacciones Químicas
Types of Reactions
Barium and lead compounds undergo various chemical reactions, including:
Oxidation: Both barium and lead can form oxides when exposed to oxygen.
Reduction: Lead oxide can be reduced to metallic lead using carbon.
Substitution: Barium and lead can substitute for each other in certain crystal structures, such as hydroxyapatite.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or other reducing agents at high temperatures.
Substitution: High-temperature calcination with appropriate salts.
Major Products Formed
Oxides: Barium oxide and lead oxide.
Hydroxyapatite: Barium-substituted lead hydroxyapatite.
Aplicaciones Científicas De Investigación
Barium and lead compounds have numerous scientific research applications:
Chemistry: Used as reagents in various chemical reactions and as catalysts.
Medicine: Barium sulfate is used as a contrast agent in radiology.
Industry: Barium and lead compounds are used in the production of ceramics, glass, and radiation shielding materials
Mecanismo De Acción
The mechanism of action of barium and lead compounds varies depending on their application:
Comparación Con Compuestos Similares
Similar Compounds
Calcium: Similar to barium in terms of chemical reactivity but less dense.
Strontium: Chemically similar to barium but with different applications.
Cadmium: Similar to lead in terms of toxicity and industrial applications.
Uniqueness
Barium: More reactive than calcium and strontium, making it useful in specific chemical reactions.
Lead: Denser than most metals, providing superior radiation shielding properties.
By understanding the unique properties and applications of barium and lead compounds, researchers can continue to explore their potential in various scientific and industrial fields.
Propiedades
Número CAS |
61219-32-7 |
|---|---|
Fórmula molecular |
BaPb |
Peso molecular |
344 g/mol |
Nombre IUPAC |
barium;lead |
InChI |
InChI=1S/Ba.Pb |
Clave InChI |
DUPIXUINLCPYLU-UHFFFAOYSA-N |
SMILES canónico |
[Ba].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[Carbamoyl(4-hydroxynon-2-EN-1-YL)amino]heptanoic acid](/img/structure/B14593976.png)
![[2-Amino-4-(2-aminophenyl)-4-oxobutanamido]acetic acid](/img/structure/B14593978.png)
![3,4-Dimethyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14593981.png)




![Pyrido[2,3-e]-1,2,4-triazine, 3-(methylsulfonyl)-](/img/structure/B14594024.png)
![2-(4-Methoxyphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14594027.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)

